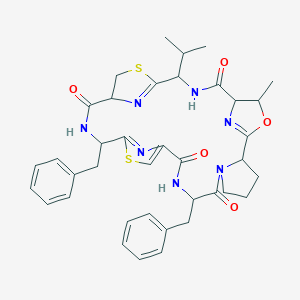
Lissoclinamide 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lissoclinamide 6 is a naturally occurring cyclic peptide isolated from the marine sponge Lissoclinum patella. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Lissoclinamide 6 has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxicity and Structural Features
Lissoclinamide 6, along with other lissoclinamides, has been studied for its cytotoxic properties. These compounds, isolated from the ascidian Lissoclinum patella, are noted for their structural features, including cyclic heptapeptides with oxazoline rings, proline, valine, phenylalanine residues, and thiazole or thiazoline rings. Slight structural changes among these compounds can result in significant differences in cytotoxicity. This makes lissoclinamides, including lissoclinamide 6, potent candidates for cytotoxic studies and potential therapeutic applications (Hawkins et al., 1990).
2. Structure Determination and Stereochemistry
The determination of the structure and stereochemistry of lissoclinamides, including lissoclinamide 6, is vital for understanding their biological activity. Advanced techniques such as 2D NMR, MS, and MSn have been employed for this purpose. The assignment of absolute stereochemistry through these methods provides essential insights into the potential applications of these compounds in scientific research (Morris et al., 2000).
3. Total Synthesis and Configuration
The first total synthesis of lissoclinamide 7, related to lissoclinamide 6, was accomplished, highlighting the challenges and novel strategies in synthesizing such complex molecules. This synthesis work provides a pathway for understanding the structural complexities of lissoclinamides and could guide the development of analogs with varied biological activities (Wipf & Fritch, 1996).
4. Metal Binding Selectivity
Studies on lissoclinamides have also explored their metal binding selectivity. This is crucial for understanding their potential biomedical applications, particularly in the development of selective metal ion binding agents. Understanding the binding environments and selectivity of lissoclinamides towards specific metal ions opens avenues for targeted therapeutic applications (Morris et al., 2001).
Eigenschaften
CAS-Nummer |
121209-53-8 |
|---|---|
Produktname |
Lissoclinamide 6 |
Molekularformel |
C38H43N7O5S2 |
Molekulargewicht |
741.9 g/mol |
IUPAC-Name |
8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |
InChI |
InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48) |
InChI-Schlüssel |
HKYACNDBJBTRBK-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Andere CAS-Nummern |
126452-98-0 |
Synonyme |
lissoclinamide 8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



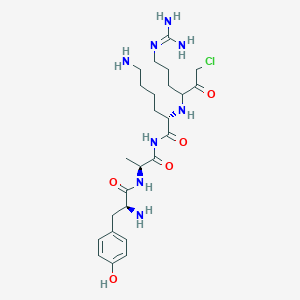

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
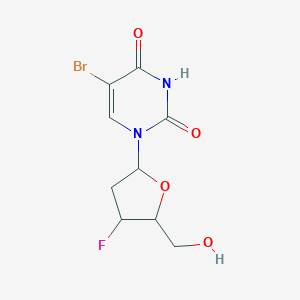
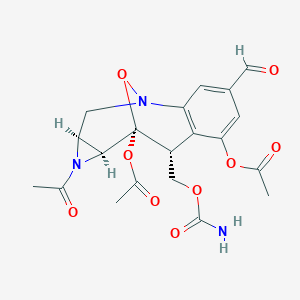

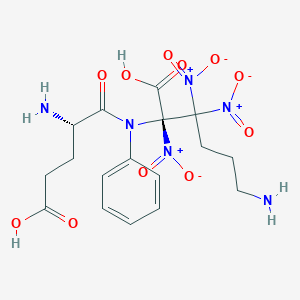


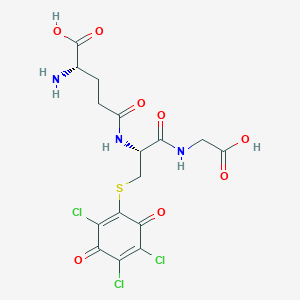
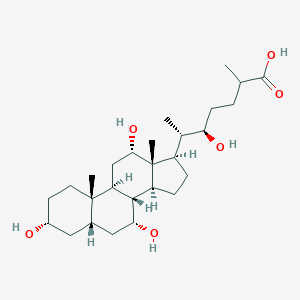
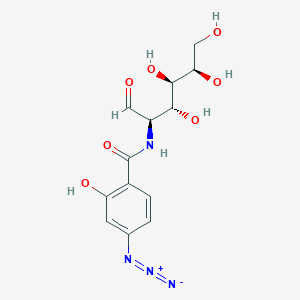
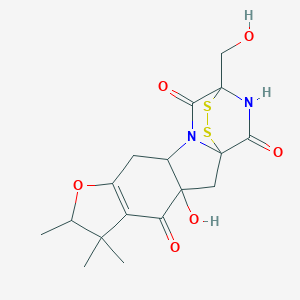
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)